molecular formula C7H7N3O4 B11902761 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 66621-91-8

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11902761
CAS No.: 66621-91-8
M. Wt: 197.15 g/mol
InChI Key: XZQLAPZKVPCXQD-UHFFFAOYSA-N
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Description

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea, followed by subsequent reactions to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification processes such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar structure but lacks the carboxylic acid group.

    2-Amino-4-oxo-6-hydroxypyrimidine: Contains a hydroxyl group instead of the amino group.

Uniqueness

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66621-91-8

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7N3O4/c8-4(11)2-5-9-3(7(13)14)1-6(12)10-5/h1H,2H2,(H2,8,11)(H,13,14)(H,9,10,12)

InChI Key

XZQLAPZKVPCXQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CC(=O)N)C(=O)O

Origin of Product

United States

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